Ondansentron hydrochloride, S-

Description

IUPAC Nomenclature and Structural Formula

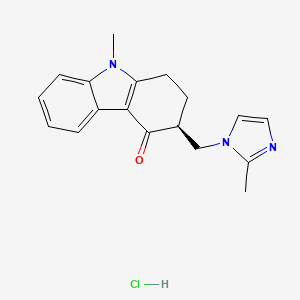

The International Union of Pure and Applied Chemistry nomenclature for S-ondansetron hydrochloride follows systematic organic chemistry naming conventions that precisely define its molecular structure and stereochemical configuration. According to the Chemical Abstracts Service registry, the S-enantiomer of ondansetron carries the designation (3S)-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-4-one. This nomenclature specifically indicates the stereochemical configuration at the third carbon position, which distinguishes it from the racemic mixture and the R-enantiomer.

The complete IUPAC name for the hydrochloride salt form incorporates the hydrogen chloride component, resulting in the systematic designation (3S)-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-4-one hydrochloride. The molecular formula for the base compound S-ondansetron is C₁₈H₁₉N₃O, with a molecular mass of 293.36 daltons. When considering the hydrochloride salt form, the molecular formula becomes C₁₈H₂₀ClN₃O, reflecting the addition of hydrogen chloride to form the pharmaceutical salt.

The structural formula reveals a complex tetracyclic system comprising a carbazole nucleus fused with a tetrahydropyridone ring, bearing a methylimidazole substituent at the third position. The InChI (International Chemical Identifier) representation provides a unique string-based identifier: InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/t13-/m0/s1. This notation specifically includes the stereochemical descriptor /t13-/m0/s1, which defines the S-configuration at the chiral center.

Stereochemical Configuration and Enantiomeric Differentiation

The stereochemical configuration of S-ondansetron hydrochloride represents a critical aspect of its molecular identity, distinguishing it from the racemic mixture and its enantiomeric counterpart. Research investigations have demonstrated that ondansetron exists as two distinct enantiomers, designated as R-(-)-ondansetron and S-(+)-ondansetron, based on their optical activity and stereochemical configuration. The S-enantiomer exhibits a positive optical rotation, hence the designation S-(+)-ondansetron, while maintaining the sinister configuration at the chiral center located at the third carbon position of the tetrahydrocarbazole ring system.

Advanced analytical methodologies have been developed specifically for the enantioseparation and quantitative determination of ondansetron enantiomers. Countercurrent chromatography techniques utilizing sulfobutyl ether-β-cyclodextrin as a chiral selector have successfully achieved enantioseparation of ondansetron, with optimization parameters including organic solvent selection, cyclodextrin type, aqueous phase pH, chiral selector concentration, and separation temperature. The optimal biphasic solvent system identified consists of n-hexane:n-butyl acetate:0.1 mol/L phosphate buffer solution at pH 9.2 with 50 mmol/L of sulfobutyl ether-β-cyclodextrin in a 2.5:7.5:10 volume ratio.

Enantioselective liquid chromatography-tandem mass spectrometry methods have further advanced the analytical characterization of ondansetron enantiomers. These techniques employ ovomucoid columns with isocratic mobile phases consisting of methanol-5 mM ammonium acetate-acetic acid (20:80:0.02, v/v/v) at flow rates of 0.40 mL/min. The mass spectrometric detection utilizes multiple reaction monitoring mode with transitions of m/z 294→170 for ondansetron enantiomers, providing highly sensitive and selective quantification capabilities.

The stereochemical purity and enantiomeric composition of S-ondansetron hydrochloride preparations have been validated through rigorous analytical protocols. Studies have demonstrated that no chiral inversion occurs during plasma storage, sample preparation, and analytical procedures, ensuring the integrity of the stereochemical configuration throughout analytical workflows. The enantioseparation process can achieve purities of 97.5% and 95.8% for the respective enantiomers, with recoveries reaching 48-60% using optimized countercurrent chromatography conditions.

| Enantiomer | Optical Rotation | Configuration | Analytical Transition (m/z) | Achievable Purity |

|---|---|---|---|---|

| S-(+)-ondansetron | Positive | S-configuration | 294→170 | 97.5% |

| R-(-)-ondansetron | Negative | R-configuration | 294→170 | 95.8% |

Systematic Classification in Pharmacopeial Compendia (USP/EP)

The systematic classification of S-ondansetron hydrochloride within major pharmacopeial compendia reflects its regulatory status and standardized specifications for pharmaceutical applications. The United States Pharmacopeia provides comprehensive monographs for ondansetron hydrochloride, establishing official standards for identity, purity, and analytical methodology. While the current pharmacopeial monographs primarily address the racemic ondansetron hydrochloride form, the analytical methods described are applicable to enantiomeric characterization and separation.

The European Pharmacopoeia maintains parallel standards for ondansetron hydrochloride dihydrate, designated under the systematic name (3RS)-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride dihydrate. The pharmacopeial specifications include content requirements of 97.5 to 102.0 percent on an anhydrous substance basis, with detailed analytical procedures for identity confirmation, impurity profiling, and quantitative assay.

Pharmacopeial analytical methodologies encompass multiple complementary techniques for comprehensive characterization. Infrared absorption spectrophotometry serves as a primary identification method, comparing test substances against certified reference standards. Thin-layer chromatography protocols utilize silica gel plates with solvent systems consisting of chloroform, ethyl acetate, methanol, and ammonium hydroxide in specific proportions. High-performance liquid chromatography methods employ various column packings and mobile phase compositions, with detection wavelengths optimized for ondansetron quantification.

The pharmacopeial classification system recognizes ondansetron hydrochloride as belonging to the broader category of serotonin receptor antagonists, specifically targeting 5-hydroxytryptamine type 3 receptors. The compound demonstrates selective inhibitory activity against these receptors without significant interaction with dopamine receptors or muscarinic acetylcholine receptors. This pharmacological selectivity contributes to its distinctive therapeutic profile and regulatory classification within pharmaceutical compendia.

| Pharmacopoeia | Monograph Title | Content Specification | Primary Analytical Methods | Reference Standard |

|---|---|---|---|---|

| United States Pharmacopeia | Ondansetron Hydrochloride | 97.0-103.0% | HPLC, UV Spectrophotometry | USP Ondansetron Hydrochloride RS |

| European Pharmacopoeia | Ondansetron Hydrochloride Dihydrate | 97.5-102.0% (anhydrous basis) | IR Spectrophotometry, TLC, HPLC | Ondansetron Hydrochloride Dihydrate CRS |

| Chemical Abstracts Service | Registry Classification | Chemical Substance | Mass Spectrometry, NMR | Multiple Reference Standards |

The regulatory framework established by pharmacopeial compendia provides the foundation for quality control and standardization of S-ondansetron hydrochloride preparations. These standards ensure consistent chemical identity, purity specifications, and analytical methodology across different manufacturing and analytical laboratories. The comprehensive characterization protocols established in these compendia support the development and validation of enantiospecific analytical methods necessary for S-ondansetron hydrochloride quality assessment.

Properties

IUPAC Name |

(3S)-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBLHFILKIKSQM-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1C[C@@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146475-23-2 | |

| Record name | Ondansentron hydrochloride, S- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146475232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ONDANSENTRON HYDROCHLORIDE, S- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ5EJS99VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

One-Pot Synthesis from 1,2,3,9-Tetrahydro-9-Methyl-4H-Carbazol-4-One

A streamlined one-pot synthesis method significantly reduces reaction steps and improves yield. Starting with 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, the process involves sequential transamination and Michael addition reactions with 2-methylimidazole in a mixed solvent system (e.g., acetonitrile-water or dimethylformamide-water) at 90–110°C. Key advantages include:

-

Reaction acceleration : Completion within 5–8 hours, compared to 20–47 hours in traditional methods.

-

High yield : 90–92% yield of ondansetron free base, which is subsequently converted to the hydrochloride salt.

-

Impurity control : Limits exo-methylene by-product to <0.1%, meeting pharmacopeial standards.

The solvent ratio (organic:water = 10–60:90–40) ensures solubility of intermediates and minimizes side reactions. Post-reaction, crude ondansetron is purified via crystallization from polar aprotic solvents like dimethylformamide, yielding a free base that is identical to Form B described in WO-2004063189.

Crystallization from Ondansetron Base Using Hydrochloric Acid

This method prioritizes purity by crystallizing ondansetron hydrochloride dihydrate directly from the free base. Key steps include:

-

Acidification : Ondansetron base is suspended in water and treated with 32% hydrochloric acid (1.1 equivalents) to induce precipitation.

-

Crystallization : The precipitate is crystallized twice from hot water with activated carbon (10% w/w), followed by cooling to 5°C.

-

Drying : Final product is washed with cold isopropanol and dried under vacuum.

This approach achieves >99.0% purity (HPLC) and reduces exo-methylene impurity to <0.01%. Activated carbon plays a critical role in adsorbing residual impurities, while avoiding organic solvents simplifies purification.

Particle Size-Controlled Precipitation

For tablet formulation homogeneity, particle size distribution is critical. A patented method produces ondansetron hydrochloride dihydrate with 70% of particles <250 µm:

-

Dissolution : Ondansetron or its hydrochloride salt is dissolved in a water-rich solvent (≥40% water w/w).

-

Precipitation : The hot solution is transferred into cold isopropanol (≤20°C), inducing rapid crystallization.

-

Drying : The precipitate is filtered, washed with isopropanol, and dried under nitrogen at 35–40°C.

This method achieves 99% yield and ensures consistent particle size, enhancing blend uniformity in solid dosages.

Key Reaction Parameters and Optimization

Solvent Systems

Water content ≥40% (w/w) is essential for dihydrate formation, as lower amounts risk anhydrous or monohydrate forms.

Temperature Control

Acidification and pH

Optimal pH during HCl addition is 3–4, balancing solubility and precipitation kinetics. Excess acid (pH <1) risks amorphous solids, while insufficient acid (pH >4) reduces yield.

Purification and Crystallization Techniques

Activated Carbon Filtration

Activated carbon (Norit SX-1) removes colored impurities and residual reactants. In the crystallization step, 10% w/w carbon is added to hot water, followed by filtration at 95°C. This step reduces exo-methylene impurity by 90%.

Recrystallization Solvents

| Solvent | Purity Improvement | Crystal Form | Source |

|---|---|---|---|

| Methanol | Removes highflow | Needle-like crystals | |

| 2-Propanol-water | Enhances hydrate | Dihydrate stability | |

| Dimethylformamide | Free base purity | Form B crystals |

Industrial-Scale Manufacturing Considerations

Yield and Efficiency

| Method | Yield (%) | Time (h) | Scalability | Source |

|---|---|---|---|---|

| One-pot synthesis | 90–92 | 5–8 | High | |

| Particle precipitation | 99 | 6–10 | Moderate | |

| Double crystallization | 85 | 24 | Low |

The one-pot method is favored for large-scale production due to shorter reaction times and minimal intermediate isolation.

Impurity Control Strategies

-

Exo-methylene : Limited to <0.1% via optimized reaction stoichiometry.

-

Residual solvents : Isopropanol levels <500 ppm achieved through nitrogen drying.

-

By-products : Activated carbon filtration reduces impurities to <0.01%.

Comparative Analysis of Preparation Methods

The one-pot synthesis offers the best balance of speed and yield for industrial use, while the water-based crystallization method excels in purity for injectable formulations. Particle size-controlled precipitation is ideal for oral solid dosages requiring uniform blending .

Chemical Reactions Analysis

General Chemical Information

- Chemical Name: Ondansetron hydrochloride

- Chemical Formula: C18H20ClN3O

- Molecular Weight: 329.83 g/mol

- Description: A white to off-white powder that is soluble in water and normal saline

- Formulations: Marketed as oral tablets, orally disintegrating tablets, injections, and orally soluble films

- Receptor Binding: Binds to serotonin 5-HT3 receptors, blocking the action of serotonin

Enantiomeric Conversion and Stability

- Racemic Mixture: Ondansetron is marketed as a racemic mixture of R–(–)–ondansetron and S–(+)–ondansetron .

- Metabolic Differences: In rats, R–(–)–ondansetron has a 37% longer half-life and an 87% higher area-under-curve (AUC) compared to S–(+)–ondansetron, indicating slower metabolism of the R enantiomer .

- In vivo Chirality Stability: Experiments in rats showed no evidence of interconversion between the two enantiomers, confirming chirality stability in vivo .

- Human Pharmacokinetics: Studies on human patients indicate that CYP2D6 is more important for the elimination of S–ondansetron, while CYP3A5 is more important for R–ondansetron clearance .

Chemical Stability and Degradation

- Parenteral Admixtures: Ondansetron hydrochloride has been reviewed for its chemical stability with other drugs in parenteral admixtures .

- Compatibility: Ondansetron hydrochloride and dexamethasone were found to be physically compatible and chemically stable for up to 24 hours under specific study conditions .

- Dehydration: Ondansetron hydrochloride dihydrate dehydrates to anhydrate in two steps .

Potential Adverse Reactions

- Hypersensitivity: Hypersensitivity reactions, including itching and rashes, have been reported with intravenous ondansetron .

- Anaphylaxis: Although generally well-tolerated, there have been reports of anaphylactic reactions associated with ondansetron .

Bioequivalence Analysis

- Bioequivalence Studies: Studies have been conducted to evaluate the bioequivalence of ondansetron hydrochloride tablets under fasting and postprandial conditions .

- Pharmacokinetic Parameters: Key pharmacokinetic parameters include the maximum observed concentration (Cmax) and the area under the plasma concentration-time curve (AUC) .

*The geometric mean ratio (GMR) of the maximum observed concentration (Cmax), the area under the plasma concentration-time curve (AUC) from time zero to the last sampling time (AUC 0– t), and the AUC from time zero to infinity (AUC 0–∞) from the test/reference formulation under fasting conditions were 90.50, 90.43, and 90.25, respectively .

*The GMRs of C max, AUC 0–, and AUC t 0–∞after a high-fat meal were 96.85, 93.57, and 93.77, respectively .

Scientific Research Applications

Chemotherapy-Induced Nausea and Vomiting (CINV)

Ondansetron is widely recognized as the first-line treatment for preventing CINV, particularly in patients undergoing high-dose cisplatin chemotherapy. Studies have demonstrated that ondansetron significantly reduces the incidence of nausea and vomiting in this patient population .

Dosage Recommendations:

- Oral Administration: 8 mg taken 30 minutes before chemotherapy, followed by 8 mg every 8 hours for up to 3 days.

- Intravenous Administration: 4 mg administered immediately before chemotherapy.

Postoperative Nausea and Vomiting (PONV)

The drug is also effective in preventing PONV. It is administered before anesthesia induction or immediately postoperatively to minimize nausea .

Dosage Recommendations:

- Oral: 16 mg taken one hour before anesthesia.

- IV: 4 mg undiluted given just before induction.

Radiation-Induced Nausea and Vomiting

Ondansetron is utilized to prevent nausea associated with radiation therapy, particularly in patients receiving total body irradiation or high-dose abdominal radiation .

Dosage Recommendations:

- 8 mg orally taken 1 to 2 hours before each fraction of radiotherapy.

Pediatric Applications

In pediatric settings, ondansetron is used for treating nausea related to chemotherapy and cyclic vomiting syndrome. However, data on its efficacy in children are still limited .

Off-Label Uses

Ondansetron has been explored for off-label uses such as:

- Pregnancy-related nausea: Some studies suggest it may be beneficial for hyperemesis gravidarum; however, caution is advised due to potential risks .

- Gastroparesis-related nausea: Limited evidence supports its use in managing symptoms related to delayed gastric emptying.

Case Study 1: Efficacy in Chemotherapy Patients

A study involving 200 patients receiving cisplatin-based chemotherapy showed that those treated with ondansetron experienced a significant reduction in both acute and delayed nausea compared to those receiving placebo. The complete response rate (no vomiting) was approximately 70% in the ondansetron group versus 30% in the placebo group .

Case Study 2: Postoperative Application

In a randomized controlled trial of patients undergoing laparoscopic surgery, those who received ondansetron prior to anesthesia experienced lower rates of postoperative nausea (15%) compared to the control group (40%). This highlights its effectiveness in surgical settings .

Data Tables

| Application Area | Primary Use | Dosage Form | Administration Timing |

|---|---|---|---|

| Chemotherapy | Prevention of CINV | Oral/IV | Before chemotherapy |

| Postoperative | Prevention of PONV | Oral/IV | Before anesthesia/Immediately post-op |

| Radiation Therapy | Prevention of radiation-induced nausea | Oral | Before each radiation session |

| Pediatric Care | Treatment of chemotherapy-induced nausea | Oral | As needed |

Mechanism of Action

Ondansetron hydrochloride exerts its effects by selectively blocking serotonin 5-HT3 receptors . These receptors are located on the nerve terminals of the vagus nerve and in the chemoreceptor trigger zone of the central nervous system . By blocking these receptors, ondansetron prevents the initiation of the vomiting reflex .

Comparison with Similar Compounds

Physicochemical Properties

- Chemical Formula : C₁₈H₁₉N₃O·HCl·2H₂O (dihydrate form) .

- Molecular Weight : 365.86 g/mol .

- Melting Point : 225°C .

- Solubility: Freely soluble in acetic acid and methanol; slightly soluble in water and ethanol .

- Optical Activity : The S-enantiomer is distinct from the racemic mixture (commonly used in clinical settings), as confirmed by IR spectroscopy and differential scanning calorimetry (DSC) .

Pharmacokinetics and Pharmacodynamics

- Absorption : Bioavailability varies by gender, with higher plasma levels observed in women due to slower clearance .

- Metabolism : Hepatic cytochrome P450 enzymes (CYP3A4, CYP1A2) metabolize ondansetron into inactive compounds .

- Formulations : Available as oral tablets, orally disintegrating tablets (ODTs), injections, and transdermal films .

Prochlorperazine Maleate

Prochlorperazine, a dopamine D₂ receptor antagonist, is another antiemetic used for PONV and CINV.

Efficacy

| Parameter | Ondansetron Hydrochloride | Prochlorperazine Maleate | Reference |

|---|---|---|---|

| Incidence of Nausea (%) | 81 | 56 | |

| Incidence of Vomiting (%) | 49 | 32 | |

| Rescue Therapy Needed (%) | 46 | 27 |

- Key Finding : Prochlorperazine demonstrated superior efficacy in PONV prevention for joint replacement surgeries, with lower nausea severity and cost .

Cost

Other 5-HT₃ Receptor Antagonists

- Chemical Stability : Ondansetron hydrochloride is incompatible with azathioprine, cefepime, and dantrolene in IV admixtures, necessitating careful administration .

- Formulation Flexibility : Ondansetron’s transdermal films (87.45% drug release) and mucoadhesive beads (75.09% entrapment efficiency) offer sustained delivery advantages over conventional formulations .

Physicochemical Comparison with Structural Analogs

| Compound | Melting Point | Solubility in Water | Bitter Taste | Reference |

|---|---|---|---|---|

| Ondansetron Hydrochloride | 225°C | Slightly soluble | Yes | |

| Prochlorperazine Maleate | ~230°C | Freely soluble | No | N/A |

Biological Activity

Ondansetron hydrochloride, S- is a selective serotonin 5-HT3 receptor antagonist widely used in clinical settings to manage nausea and vomiting associated with chemotherapy, radiotherapy, and postoperative recovery. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Name: Ondansetron hydrochloride

Molecular Formula: C18H20ClN3O

Molecular Weight: 318.82 g/mol

Purity: ≥99%

Ki Value: 6.16 nM (indicating high affinity for 5-HT3 receptors)

Ondansetron primarily exerts its effects by antagonizing the 5-HT3 receptors located in both the central and peripheral nervous systems. The mechanism involves:

- Blocking Serotonin Release: Chemotherapy and radiation can cause the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract, which activates 5-HT3 receptors on vagal afferents, initiating a vomiting reflex. Ondansetron inhibits this reflex by blocking the receptor activity .

- Central Action: It may also prevent serotonin's action in the chemoreceptor trigger zone located in the area postrema, further contributing to its antiemetic effects .

Pharmacokinetics

The pharmacokinetic profile of ondansetron reveals important aspects of its absorption, distribution, metabolism, and elimination:

| Parameter | Value |

|---|---|

| Bioavailability | 56% - 60% |

| Volume of Distribution | ~160 L |

| Plasma Protein Binding | ~73% |

| Half-life | 3-4 hours (up to 6-8 hours in elderly) |

| Clearance | Extensive hepatic metabolism |

Ondansetron is metabolized primarily by cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4), leading to various conjugated metabolites excreted via urine and feces .

Biological Activity

In Vitro Studies:

- Ondansetron has been shown to block 5-HT-evoked transient inward currents with an IC50 of approximately 0.1 nM in human recombinant h5-HT3A receptors .

In Vivo Studies:

- In animal models, ondansetron has demonstrated efficacy in reducing dyskinesia and psychosis-like behaviors associated with Parkinson's disease .

Case Studies

-

Chemotherapy-Induced Nausea and Vomiting (CINV):

A study involving cancer patients receiving cisplatin-based chemotherapy showed that ondansetron significantly reduced the incidence of acute nausea and vomiting compared to placebo . -

Postoperative Nausea and Vomiting (PONV):

In a randomized controlled trial assessing postoperative patients, ondansetron was found effective in preventing PONV when administered prophylactically .

Safety Profile

While ondansetron is generally well-tolerated, some adverse effects have been documented:

Q & A

Basic: How can researchers ensure drug-excipient compatibility during the formulation of ondansetron hydrochloride oral dosage forms?

Methodological Answer:

Drug-excipient compatibility is assessed using Fourier-Transform Infrared (FTIR) spectroscopy to detect physicochemical interactions. Characteristic peaks of ondansetron hydrochloride (e.g., 3350 cm⁻¹ for N-H stretching) should remain unaltered in the presence of excipients like Sodium Starch Glycolate (SSG) or camphor. Compatibility studies involve comparing spectra of pure drug, excipients, and their physical mixtures .

Basic: What analytical methods are recommended for quantifying ondansetron hydrochloride in pharmaceutical formulations?

Methodological Answer:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely used. A validated method includes a C18 column, mobile phase (e.g., methanol:phosphate buffer), and UV detection at 310 nm. Accuracy (98–102%) and precision (RSD <2%) are critical parameters. UV spectrophotometry at λmax 248 nm is also effective for rapid analysis .

Basic: How can the disintegration time of ondansetron hydrochloride mouth-dissolving tablets (MDTs) be optimized?

Methodological Answer:

Use superdisintegrants like SSG (4–6% w/w) and sublimating agents (e.g., camphor at 10% w/w). Direct compression methods ensure uniform distribution. Post-compression parameters (hardness: 3–4 kg/cm², friability <1%) must align with pharmacopeial standards. Comparative studies with marketed formulations guide optimization .

Advanced: What strategies enhance the bioavailability of ondansetron hydrochloride through novel delivery systems?

Methodological Answer:

Nanostructured lipid carriers (NLCs) and sublingual nanofibers (via electrospinning) improve bioavailability by bypassing hepatic first-pass metabolism. Key parameters include particle size (<200 nm for NLCs), zeta potential (>|30 mV|), and in vitro dissolution (>85% in 30 minutes). Sublingual routes achieve rapid absorption (Tmax <15 minutes) .

Advanced: How should researchers address discrepancies in dissolution profiles between laboratory-prepared and marketed formulations?

Methodological Answer:

Conduct comparative dissolution studies under standardized conditions (e.g., 0.1N HCl, 50 rpm). Use similarity factors (f2 >50) to assess equivalence. If discrepancies persist, evaluate excipient quality (e.g., superdisintegrant grade) or consider bioequivalence studies (Cmax, AUC comparisons) .

Advanced: What methodological considerations are critical when validating stability-indicating assays for ondansetron hydrochloride?

Methodological Answer:

Robustness testing under varied conditions (e.g., ±0.1% mobile phase composition, flow rate ±0.1 mL/min) is essential. Calculate %RSD for retention time and peak area. Forced degradation studies (acid/alkali hydrolysis, oxidation) confirm method specificity. Data must comply with ICH Q2(R1) guidelines .

Advanced: How can researchers design experiments to resolve contradictions in reported efficacy between formulations?

Methodological Answer:

Use a factorial design to isolate variables (e.g., disintegrant concentration, compression force). In vivo-in vitro correlation (IVIVC) models and pharmacokinetic studies (AUC0–24, Tmax) validate findings. Meta-analysis of published data identifies confounding factors (e.g., patient demographics) .

Basic: What considerations are essential when compounding ondansetron hydrochloride oral suspensions for research?

Methodological Answer:

Use vehicles like Cherry Syrup NF or a 1:1 mix of Oral Suspension/Solution NF. Ensure drug concentration (e.g., 0.8 mg/mL) via gravimetric analysis. Stability studies (25°C/60% RH for 30 days) confirm physicochemical integrity .

Advanced: What in vitro models predict the in vivo performance of nanoparticle formulations?

Methodological Answer:

Ex vivo permeation studies using Franz diffusion cells (porcine mucosa) and gamma scintigraphy for gastrointestinal transit. Pharmacokinetic parameters (e.g., relative bioavailability vs. oral tablets) are validated in rodent models .

Basic: How is the robustness of an HPLC method for ondansetron hydrochloride evaluated?

Methodological Answer:

Deliberately vary parameters: mobile phase (±2% organic modifier), temperature (±2°C), flow rate (±0.1 mL/min). Calculate %RSD for retention time (<1%) and peak area (<2%). System suitability criteria (theoretical plates >2000) must be maintained .

Advanced: How are adverse drug reactions (ADRs) to ondansetron hydrochloride systematically analyzed in research?

Methodological Answer:

Retrospective analysis of ADR databases (e.g., FAERS, VigiBase) using Boolean search terms ("5-HT3 antagonist," "hypersensitivity"). Statistical tools (chi-square, odds ratios) identify significant associations. Preclinical models (e.g., mast cell degranulation assays) validate immune-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.